N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cancer differentiation therapy Psoriasis Monocyte differentiation

N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (CAS 866131-80-8) features a unique 1,4,6-trimethyl substitution pattern with IC₅₀ 8.55 µM (MCF-7). It serves as a tool compound for differentiation therapy screening, CDK/PBK kinase inhibitor SAR, and ADME profiling (cLogP ~3.5–4.0). The benzoyl-thiourea linker provides hydrogen-bonding properties distinct from urea/amide-based kinase inhibitors. For breast cancer assay development and structure-property relationship studies.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 866131-80-8
Cat. No. B2799274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
CAS866131-80-8
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NN2C)NC(=S)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C17H17N5OS/c1-10-9-11(2)18-15-13(10)14(21-22(15)3)19-17(24)20-16(23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,19,20,21,23,24)
InChIKeySNYLPHJHBWBBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (CAS 866131-80-8): Baseline Structural and Physicochemical Profile


N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (CAS 866131-80-8) is a disubstituted thiourea derivative containing a benzoyl group at one thiourea nitrogen and a 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl moiety at the other. It has a molecular formula of C₁₇H₁₇N₅OS and a molecular weight of approximately 339.4 g/mol . This compound belongs to the broader class of pyrazolo[3,4-b]pyridine-containing thioureas, a scaffold that has been investigated for kinase inhibition and anticancer activity [1]. The triple-methyl substitution on the pyrazolo[3,4-b]pyridine core creates a distinctive electronic and steric environment that differentiates this compound from its des-methyl or differently substituted analogs.

N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: Risks of Generic Substitution in Research and Procurement


Substituting N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea with other pyrazolo[3,4-b]pyridine thioureas or simpler benzoylthioureas is not scientifically sound. The specific 1,4,6-trimethyl substitution pattern on the pyrazolo[3,4-b]pyridine core directly influences the compound's conformational preferences, hydrogen-bonding capacity, and target-binding interactions [1]. Literature on structurally related pyrazolo[3,4-b]pyridine derivatives demonstrates that even minor changes in the substitution pattern can lead to orders-of-magnitude differences in kinase inhibitory activity and anticancer potency [2]. Furthermore, the combination of the benzoyl group and the trimethyl-substituted pyrazolopyridine moiety creates a unique pharmacophore that cannot be replicated by other acyl or heteroaryl substituents. The evidence presented in Section 3 provides the quantitative basis for this differentiated selection.

N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: Quantitative Differentiation Evidence vs. Closest Analogs


Cellular Differentiation Induction: Target Compound vs. Structurally Related Thioureas

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property that distinguishes it from many pyrazolo[3,4-b]pyridine analogs that primarily act as cytotoxic agents rather than differentiation inducers [1]. This functional profile suggests a mechanism of action that is qualitatively different from the simple antiproliferative activity reported for the broader class of pyrazolo[3,4-b]pyridine thioureas [2].

Cancer differentiation therapy Psoriasis Monocyte differentiation Undifferentiated cell proliferation

MCF-7 Breast Cancer Cell Line Antiproliferative Activity: Target Compound vs. In-Class Pyrazolo[3,4-b]pyridine Derivatives

In MCF-7 breast cancer cells, the target compound reportedly demonstrated significant growth inhibition with an IC₅₀ of 8.55 µM . For context, a series of structurally related pyrazolo[3,4-b]pyridine derivatives reported by Mohamed et al. (2012) showed IC₅₀ values against HEPG2, A-549, and HCT-116 cell lines ranging from 2.3 to >100 µM, with the most potent compound (8b) achieving IC₅₀ values of 2.3–2.9 µM across three lines [1]. The target compound's activity falls within the active range of this chemotype, though a direct head-to-head comparison under identical assay conditions is not available.

Breast cancer MCF-7 Antiproliferative IC50

Kinase Inhibition Selectivity Profile: Target Compound vs. Commercial CDK/PBK Inhibitors

Pyrazolo[3,4-b]pyridine-containing thioureas have been designed as cyclin-dependent kinase (CDK) inhibitors, with the thiourea moiety serving as a critical hinge-binding element [1]. The target compound's benzoyl-thiourea motif is structurally distinct from the urea-based pyrazolo[3,4-b]pyridine CDK inhibitors and from the amide-based NAMPT inhibitors described in the patent literature [2]. This structural divergence implies a different kinase selectivity profile, although direct kinome-wide profiling data for the target compound is not publicly available at this time.

Kinase inhibition CDK PBK Pyrazolopyridine scaffold

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Des-Methyl and N-Unsubstituted Analogs

The presence of three methyl groups at positions 1, 4, and 6 of the pyrazolo[3,4-b]pyridine core, combined with the benzoyl-thiourea motif, is predicted to increase lipophilicity (cLogP) by approximately 1.0–1.5 log units compared to the corresponding 4,6-dimethyl or fully N-unsubstituted analogs, based on standard additive fragment calculations . Additionally, the thiourea NH groups provide two hydrogen-bond donors, while the benzoyl carbonyl, thiocarbonyl, and pyridine nitrogen serve as multiple hydrogen-bond acceptors, creating a hydrogen-bonding capacity that is distinct from amide- or urea-linked analogs .

Lipophilicity Hydrogen bonding Drug-likeness ADME prediction

N-Benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: Recommended Application Scenarios Based on Evidence


Phenotypic Screening for Differentiation-Inducing Agents in Acute Myeloid Leukemia or Psoriasis Models

Based on the compound's reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation, this compound is suitable for phenotypic screening campaigns targeting differentiation therapy. Researchers studying the treatment of acute promyelocytic leukemia (APL) or hyperproliferative skin disorders such as psoriasis may find this compound a valuable probe for investigating differentiation mechanisms. [1]

Medicinal Chemistry Starting Point for Kinase-Selective Inhibitor Design

The 1,4,6-trimethyl-pyrazolo[3,4-b]pyridine scaffold with a benzoyl-thiourea linker represents a structurally differentiated chemotype compared to the urea- or amide-based kinase inhibitors commonly found in screening libraries. Medicinal chemists seeking to develop selective CDK or PBK inhibitors with unique intellectual property positions may use this compound as a starting point for structure-activity relationship (SAR) exploration, leveraging its distinct hydrogen-bonding and lipophilicity profile. [2] [3]

Breast Cancer Cell Line Pharmacology Studies (MCF-7 Model)

With an IC₅₀ of 8.55 µM against MCF-7 breast cancer cells, this compound can serve as a reference standard or tool compound for assay development in breast cancer pharmacology. Its single-digit micromolar activity places it in a useful potency range for benchmarking novel anticancer agents in mitochondrial viability assays (MTT/MTS) or apoptosis induction studies.

Comparative ADME and Physicochemical Profiling of Pyrazolo[3,4-b]pyridine Thiourea Series

The compound's predicted higher lipophilicity (cLogP ~3.5–4.0) relative to des-methyl analogs makes it a suitable candidate for systematic ADME profiling studies. Laboratories investigating the relationship between methylation pattern, membrane permeability, and metabolic stability within the pyrazolo[3,4-b]pyridine thiourea series can use this compound as a key comparator to establish structure-property relationships (SPR) and guide lead optimization.

Quote Request

Request a Quote for N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.